molecular formula C8H6FN3 B1394156 6-Fluoroquinazolin-4-amine CAS No. 1190320-08-1

6-Fluoroquinazolin-4-amine

Cat. No. B1394156
M. Wt: 163.15 g/mol
InChI Key: ARIXAZJLBIBWSR-UHFFFAOYSA-N
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Description

6-Fluoroquinazolin-4-amine is a chemical compound with the CAS Number: 1190320-08-1 . It has a molecular weight of 163.15 and its molecular formula is C8H6FN3 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Synthesis Analysis

Quinazoline derivatives, including 6-Fluoroquinazolin-4-amine, have been synthesized using various methods such as Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . In one method, aniline and ethyl glyoxalate were chosen as substrates. Two molecules of α-iminoesters, which were obtained from the condensation of aniline and ethyl glyoxalate, were hypothesized to form the direct additive product .


Molecular Structure Analysis

The InChI code for 6-Fluoroquinazolin-4-amine is 1S/C8H6FN3/c9-5-1-2-7-6 (3-5)8 (10)12-4-11-7/h1-4H, (H2,10,11,12) .


Chemical Reactions Analysis

Quinazoline derivatives have been synthesized using various methods . For instance, in the Povarov imino-Diels-Alder reaction, aniline and ethyl glyoxalate were chosen as substrates . Acrolein amine quinazolines substituted on the 6-position could irreversibly bind with the intracellular ATP binding domain of EGFR .


Physical And Chemical Properties Analysis

6-Fluoroquinazolin-4-amine is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

PET Imaging Agents for Tumor Detection

6-Fluoroquinazolin-4-amine derivatives have been studied as potential positron emission tomography (PET) imaging agents for tumor detection. Novel F-18 labeled 4-aminoquinazoline derivatives showed promising results in biodistribution experiments in S180 tumor-bearing mice, indicating potential as PET tumor imaging agents (Chen et al., 2012).

Synthesis Methods for Anticancer Drugs

7-Fluoroquinazoline-2,4-diol, an important intermediate of small molecule anticancer drugs, is synthesized from 2-amino-4-fluoro benzoic acid and urea. A rapid synthetic method for this compound has been established, with applications in anticancer drug development (Zhou et al., 2019).

Cytotoxicity Evaluation in Cancer Research

4-Aminoquinoline derivatives, including those with the 6-fluoroquinazolin-4-amine structure, have been synthesized and evaluated for their cytotoxic effects on human breast tumor cell lines. These compounds have shown efficacy, indicating their potential as prototypes for new classes of anticancer agents (Zhang et al., 2007).

Molecular Docking in Drug Discovery

Research involving indole-aminoquinazolines, including the 6-fluoroquinazolin-4-amine structure, has been conducted for their anticancer properties. These compounds were evaluated against various cancer cell lines, and molecular docking studies suggest their potential as inhibitors of the epidermal growth factor receptor (EGFR) (Mphahlele et al., 2018).

Inhibitory Activity Against Tumor Cells

A series of 4-aminoquinazoline derivatives, including 6-fluoroquinazolin-4-amine, have been prepared and evaluated for their ability to inhibit tumor cells. Some of these compounds have been identified as potent inhibitors in vitro, suggesting their utility in cancer treatment research (Liu et al., 2007).

Neurofibrillary Tangle Imaging

6-Fluoroquinazolin-4-amine derivatives have been used in the synthesis of radiopharmaceuticals like [18 F]MK-6240 for PET imaging of human neurofibrillary tangles, which are associated with neurodegenerative diseases (Collier et al., 2017).

Anti-Tubercular Agent Development

The 2,4-diaminoquinazoline class, related to 6-fluoroquinazolin-4-amine, has been identified as an effective inhibitor of Mycobacterium tuberculosis growth. This research contributes to the development of new drugs for tuberculosis treatment (Odingo et al., 2014).

Antifungal Activity Research

Novel 6-fluoroquinazolin-4-amine derivatives have been synthesized and found to possess good antifungal activities. Their mechanism of action against Fusarium oxysporum has been studied, highlighting their potential in antifungal drug development (Xu et al., 2007).

Safety And Hazards

The safety information for 6-Fluoroquinazolin-4-amine indicates that it is harmful if swallowed and may cause skin and eye irritation as well as respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation .

properties

IUPAC Name

6-fluoroquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIXAZJLBIBWSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676529
Record name 6-Fluoroquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoroquinazolin-4-amine

CAS RN

1190320-08-1
Record name 6-Fluoro-4-quinazolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190320-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoroquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
DE Uehling, B Joseph, KC Chung… - Journal of medicinal …, 2021 - ACS Publications
Both previous and additional genetic knockdown studies reported herein implicate G protein-coupled receptor kinase 6 (GRK6) as a critical kinase required for the survival of multiple …
Number of citations: 10 pubs.acs.org
TT Lan, DT Anh, H Pham‐The, DTM Dung… - Chemistry & …, 2020 - Wiley Online Library
Two series of 3‐[(1‐benzyl‐1H‐1,2,3‐triazol‐4‐yl)methyl]quinazolin‐4(3H)‐ones and N‐(1‐benzylpiperidin‐4‐yl)quinazolin‐4‐amines were designed initially as potential acetylcholine …
Number of citations: 4 onlinelibrary.wiley.com
MC Li, WH Lin, PC Wang, YC Su, PY Chen… - European Journal of …, 2021 - Elsevier
… N-[2-(4-Aminophenyl)ethyl]-7-ethoxy-6-fluoroquinazolin-4-amine (19d). The title compound … N-(4-Aminobenzyl)-7-ethoxy-6-fluoroquinazolin-4-amine (19d′). The title compound was …
Number of citations: 12 www.sciencedirect.com
Z Wang, C Wang, Y Sun, N Zhang, Z Liu, J Liu - Tetrahedron, 2014 - Elsevier
A novel approach to prepare 4-anilinoquinazoline derivatives based on the transformation of indoline-2,3-dione to formamidine was developed. The processes with this approach are …
Number of citations: 29 www.sciencedirect.com
CRM Asquith, T Laitinen, JM Bennett, CI Wells… - …, 2020 - Wiley Online Library
The 4‐anilinoquinoline and 4‐anilinoquinazoline ring systems have been the focus of significant efforts in prior kinase drug discovery programs, which have led to approved medicines. …
S Zhou, K Wang, Z Hu, T Chen, Y Dong, R Gao… - European Journal of …, 2023 - Elsevier
There remain great unmet needs to treat coronavirus infections in clinic, and the development of novel antiviral agents is highly demanded. In this work, a phenotypic screening against …
Number of citations: 3 www.sciencedirect.com
Y Loidreau, T Besson - Tetrahedron, 2011 - Elsevier
Rapid and efficient generation of CO and NH 3 in the reaction mixture via microwave-assisted thermal decomposition of formamide may represent a significant improvement over …
Number of citations: 49 www.sciencedirect.com

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